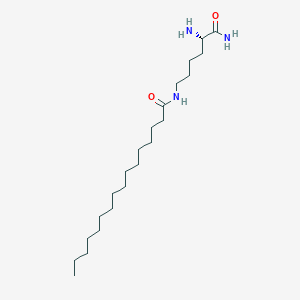

Palmitoylysylamide

Description

Properties

CAS No. |

220689-68-9 |

|---|---|

Molecular Formula |

C22H45N3O2 |

Molecular Weight |

383.6 g/mol |

IUPAC Name |

N-[(5S)-5,6-diamino-6-oxohexyl]hexadecanamide |

InChI |

InChI=1S/C22H45N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(26)25-19-16-15-17-20(23)22(24)27/h20H,2-19,23H2,1H3,(H2,24,27)(H,25,26)/t20-/m0/s1 |

InChI Key |

IOUBUSDQEWTMPO-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology Approaches for Palmitoylysylamide

Contemporary Synthetic Strategies for Palmitoylysylamide and Analogs

The synthesis of this compound, which consists of a palmitic acid molecule covalently linked to the side-chain amino group of a lysine (B10760008) amide, can be achieved through several established methods in peptide and organic chemistry. These strategies can be broadly categorized into solid-phase and liquid-phase synthesis, each offering distinct advantages.

Solid-Phase Peptide Synthesis (SPPS): A prevalent method for constructing peptides and their derivatives, SPPS is well-suited for the synthesis of palmitoylated peptides. beilstein-journals.orggoogle.com The most common approach is the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. beilstein-journals.org In this method, the peptide backbone is assembled on an insoluble polymer resin. google.com The lipidation of a lysine residue can be accomplished in two primary ways:

On-resin acylation: After the selective removal of a protecting group from the lysine side-chain, palmitic acid can be directly coupled to the exposed amino group while the peptide remains attached to the resin. beilstein-journals.orgresearchgate.net

Use of pre-lipidated amino acids: Alternatively, a pre-synthesized Fmoc-protected lysine derivative, already carrying the palmitoyl (B13399708) group, can be incorporated into the growing peptide chain during the standard SPPS cycles. researchgate.net

SPPS offers the advantage of simplified purification, as excess reagents and by-products are washed away at each step, with the final cleavage from the resin yielding the crude product. google.com

Liquid-Phase Synthesis: While SPPS is highly effective for laboratory-scale synthesis, liquid-phase synthesis can be more amenable to large-scale industrial production. google.com This approach involves carrying out the reactions in solution. A common strategy for creating the amide bond between palmitic acid and the lysine side-chain is the use of activated esters. For instance, N-hydroxysuccinimide (NHS) esters of palmitic acid can be prepared and then reacted with the lysine derivative in a suitable solvent. google.comgoogle.com One patented method describes the synthesis of N-palmitoyl tripeptide-1, which involves the initial synthesis of Pal-Gly-OH followed by subsequent couplings in the liquid phase, highlighting the feasibility of this approach for producing palmitoylated peptides. google.com Enzymatic methods have also been explored, where lipases can catalyze the formation of N-palmitoyl lysine, offering a milder and more environmentally friendly alternative to purely chemical methods. researchgate.net

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide assembled on an insoluble resin; On-resin lipidation or use of pre-lipidated amino acids. beilstein-journals.orggoogle.comresearchgate.net | Simplified purification; High efficiency for complex peptides. google.com | Can be less suitable for very large-scale production. google.com |

| Liquid-Phase Synthesis | Reactions performed in solution; Often utilizes activated esters (e.g., NHS esters). google.comgoogle.com | Scalable for industrial production; Potentially lower cost of raw materials. google.com | Purification of intermediates can be more complex. |

| Enzymatic Synthesis | Lipases catalyze the acylation of lysine with palmitic acid. researchgate.net | Mild reaction conditions; High specificity. researchgate.net | Enzyme stability and cost can be limiting factors. |

Stereoselective Synthesis and Chiral Resolution Techniques

The lysine component of this compound is a chiral molecule, existing as L- and D-enantiomers. As the biological activity of chiral molecules is often dependent on their stereochemistry, controlling the configuration of the lysine unit is critical. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis: The goal of stereoselective synthesis is to produce a single desired stereoisomer. This is most commonly achieved by using a chiral starting material, such as L-lysine or D-lysine, which is readily available. The subsequent acylation with palmitic acid generally does not affect the stereocenter of the lysine. However, more complex syntheses of unnatural amino acid analogs may employ chiral auxiliaries or catalysts to guide the stereochemical outcome of bond-forming reactions. nih.govchemrxiv.org For instance, asymmetric alkylation or the use of photoredox catalysis with chiral sulfinyl imines are advanced methods for creating unnatural α-amino acids with high stereoselectivity. nih.govchemrxiv.org

Chiral Resolution: When a synthesis results in a racemic mixture (an equal mixture of both enantiomers) of an N-acylated amino acid, a resolution step is necessary to separate them. Common methods for the resolution of N-acyl amino acids include:

Diastereomeric Crystallization: The racemic mixture is reacted with a pure chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. units.it Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes. For example, an aminoacylase (B1246476) can be used to selectively hydrolyze the N-acyl group from one enantiomer of a racemic N-acyl-amino acid mixture, leaving the other enantiomer unreacted. units.it The resulting free amino acid and the unreacted N-acyl amino acid can then be separated based on their different chemical properties. Dynamic kinetic resolution (DKR) is an advancement of this method where the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

| Technique | Principle | Applicability to this compound |

| Stereoselective Synthesis | Use of chiral starting materials (e.g., L-lysine) or chiral catalysts/auxiliaries to produce a single stereoisomer. nih.govchemrxiv.org | Highly applicable by starting with enantiomerically pure L- or D-lysine. |

| Diastereomeric Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. units.it | Applicable for resolving a racemic mixture of N-palmitoyl-lysine. |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction (e.g., hydrolysis) on one enantiomer of a racemic mixture. units.it | Potentially applicable using specific acylases for the resolution of racemic N-palmitoyl-lysine. |

Isotopic Labeling for Mechanistic Elucidation and Metabolic Tracing

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules in biological systems and for elucidating reaction mechanisms. bioscientifica.com By replacing certain atoms in this compound with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), the molecule can be distinguished from its endogenous, unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. jove.commdpi.com

Synthesis of Isotopically Labeled this compound: The synthesis of labeled this compound requires the incorporation of isotopes into either the palmitic acid or the lysine moiety.

Labeled Palmitic Acid: Commercially available isotopically labeled palmitic acids, such as those uniformly labeled with ¹³C (U-¹³C₁₆) or deuterated at specific positions, are common starting materials. isotope.com For example, a synthesis of palmitic acid with perdeuteration from C-3 to C-16 and ¹³C labeling at C-1 and C-2 has been described, starting from perdeuterated myristic acid. rsc.orgnih.gov This labeled palmitic acid can then be coupled to the lysine residue using the synthetic methods described in section 2.1.

Labeled Lysine: Similarly, commercially available isotopically labeled lysine (e.g., ¹⁵N₂-L-lysine) can be used as the starting material for the synthesis.

Applications in Metabolic Tracing: Once administered to a biological system, the metabolic fate of the labeled this compound can be tracked. bioscientifica.com For instance, by using ¹³C-labeled palmitate, researchers can follow its incorporation into more complex lipids, its breakdown through β-oxidation, and its distribution within different cellular compartments and tissues. mdpi.comnih.gov This allows for the direct measurement of metabolic fluxes and pathways, providing insights into lipid metabolism in both healthy and diseased states. bioscientifica.commdpi.com Dual-isotope labeling methods, where two different isotopes are incorporated, can further enhance the ability to differentiate the labeled species from the complex background of endogenous lipids. chromatographyonline.com

| Isotope | Typical Application | Analytical Technique |

| ¹³C | Tracing the carbon backbone in metabolic pathways (e.g., de novo lipogenesis, fatty acid oxidation). mdpi.comnih.gov | Mass Spectrometry (MS), NMR Spectroscopy |

| ²H (Deuterium) | Tracing metabolic fate; can be incorporated via heavy water (D₂O) or labeled precursors. mdpi.com | Mass Spectrometry (MS) |

| ¹⁵N | Tracing the nitrogen atoms, particularly useful for studying the amino acid component. mdpi.com | Mass Spectrometry (MS) |

Rational Design of this compound Derivatives for Functional Probing

The rational design and synthesis of this compound derivatives are crucial for probing its structure-activity relationships and for developing tools to investigate its biological functions. csic.es By systematically modifying the structure of this compound, researchers can identify the key molecular features responsible for its activity and create analogs with enhanced or altered properties. mdpi.comacs.org

Modifications to the Acyl Chain: The length and degree of saturation of the fatty acid chain can be varied to probe its role in membrane interactions and protein binding. nih.gov For instance, replacing the 16-carbon saturated palmitoyl chain with other fatty acids (e.g., myristoyl, stearoyl, or unsaturated oleoyl (B10858665) chains) can impact the hydrophobicity and, consequently, the biological activity of the lipopeptide. nih.gov

Introduction of Functional Probes: Derivatives can be synthesized that incorporate reporter groups or reactive handles for further functionalization.

Reporter Groups: Fluorescent tags can be attached to the peptide to enable visualization of its subcellular localization and trafficking using microscopy techniques.

Reactive Handles: Functional groups like maleimides or bromoacetyl groups can be introduced at the C-terminus of a lipopeptide. nih.gov These groups can react chemoselectively with thiols, allowing the lipopeptide to be conjugated to other molecules, such as proteins or surfaces, for various applications. nih.gov For example, a bromoacetyl derivative of a palmitoylated peptide was shown to be a promising anchor for creating liposomal-based vaccines. nih.gov

The design of these derivatives often takes a biomimetic approach, drawing inspiration from naturally occurring lipopeptides to create novel molecules with tailored properties for applications in medicinal chemistry and materials science. csic.es

| Derivative Type | Purpose | Example Modification |

| Peptide Analogs | Probe the role of the amino acid sequence. | Substitution of lysine with other basic or neutral amino acids; incorporation of D-amino acids. acs.orgnih.gov |

| Acyl Chain Variants | Investigate the influence of the lipid moiety. | Replacement of palmitic acid with myristic acid, stearic acid, or oleic acid. nih.gov |

| Functionalized Derivatives | Enable detection or conjugation. | Addition of a fluorescent tag for imaging or a maleimide/bromoacetyl group for bioconjugation. nih.gov |

Molecular and Supramolecular Interactions of Palmitoylysylamide

Protein-Ligand Interaction Dynamics and Binding Kinetics

The interaction between a protein and a ligand is a fundamental process in biology, governed by a variety of non-covalent forces such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.com The binding process can be described by several models, including the historic "lock-and-key" theory, the "induced-fit" model, and the "conformational selection" model, with modern understanding favoring a view of proteins existing as a dynamic ensemble of conformations. mdpi.comnih.gov

When Palmitoylysylamide is incorporated into a peptide sequence, it fundamentally alters the peptide's interaction with proteins. The palmitoyl (B13399708) chain serves as a hydrophobic anchor, facilitating the localization of the lipopeptide to cellular surfaces. This is particularly relevant in immunology, where peptides are modified with a C-terminal this compound residue to enhance their immunogenicity. nih.govasm.org This modification strengthens the association of the peptide with Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells, a crucial step in initiating a T-cell immune response. nih.govasm.org

The kinetics of these interactions—the rates of association (k_on) and dissociation (k_off)—determine the binding affinity (K_d). A slow dissociation rate is often desirable for sustained biological effect. mdpi.com The addition of the lipid chain can significantly decrease the dissociation rate of the lipopeptide from the cell membrane, thereby increasing its local concentration and the likelihood of a productive interaction with its target protein. While specific kinetic data for this compound binding to individual proteins is sparse in the literature, the strategy's success in enhancing immune responses implies a favorable alteration of binding kinetics. asm.orggoogle.com

Table 1: Models of Protein-Ligand Interaction

| Model | Description | Relevance to this compound |

| Lock-and-Key | The ligand fits into the protein's binding site like a key into a lock, with both having rigid, pre-formed complementary shapes. | An oversimplified model; however, the initial recognition between the this compound-modified peptide and a protein pocket involves shape complementarity. |

| Induced Fit | The binding of the ligand induces a conformational change in the protein, resulting in a more complementary fit. nih.gov | The insertion of the palmitoyl chain into a membrane or a hydrophobic protein pocket likely induces conformational adjustments in both the lipid and the protein. mdpi.comnih.gov |

| Conformational Selection | The protein exists in an ensemble of conformations. The ligand preferentially binds to and stabilizes a specific pre-existing conformation. nih.gov | A this compound-containing peptide may selectively bind to a conformation of a target protein that exposes a suitable hydrophobic binding site. |

Membrane Association and Lipid Bilayer Perturbation

The most significant molecular interaction involving this compound is its association with and subsequent perturbation of lipid bilayers. The 16-carbon palmitoyl chain is highly hydrophobic and readily inserts itself into the hydrocarbon core of a cell membrane. nih.govhuji.ac.il This process is energetically favorable, driven by the hydrophobic effect which minimizes the contact between the lipid tail and the aqueous environment.

The insertion of an acylated molecule can cause significant local changes in the membrane's structure and physical properties. nih.govthno.org Research on gramicidin (B1672133) A, a membrane channel-forming peptide, demonstrated that covalent attachment of palmitic acid to the peptide influenced the conformation of nearby amino acid side chains. nih.gov Using deuterium (B1214612) NMR spectroscopy in hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, it was shown that the side chains of specific amino acids near the acyl chain were markedly affected, suggesting that acylation provides a mechanism to modulate protein-lipid interactions and regulate protein stability and function within membranes. nih.gov

The introduction of amphipathic molecules like this compound-conjugated peptides into a bilayer can lead to several types of perturbations:

Membrane Thinning: The accommodation of the peptide and its lipid anchor can cause a local decrease in the thickness of the bilayer. huji.ac.il

Curvature Stress: The mismatch between the shape of the inserted molecule and the surrounding lipids can induce curvature strain, potentially facilitating processes like membrane fusion or pore formation. nih.gov

Altered Fluidity: The presence of the rigid palmitoyl chain can decrease the fluidity of the surrounding lipid acyl chains. thno.org

Lipid Reorganization: The inserted molecule can cause a lateral reorganization of lipids, potentially leading to the formation of lipid domains enriched in certain types of phospholipids (B1166683) or cholesterol. nih.gov

These perturbations are not merely side effects; they can be integral to the biological function of the lipopeptide, influencing signaling pathways or facilitating the translocation of the peptide across the membrane. huji.ac.ilnih.gov

Table 2: Observed Effects of Lipid Acylation on Membrane and Protein Dynamics

| Effect | Observation | System Studied | Citation |

| Conformational Change | Acylation of gramicidin A caused a conformational shift in the side chains of Trp9 and Leu10. | Palmitoylated gramicidin A in DMPC bilayers and SDS micelles | nih.gov |

| Bilayer Indentation | The cytoplasmic domain of synaptotagmin (B1177969) I, which inserts into membranes upon Ca2+ binding, was observed to leave stable indentations in the bilayer. | Synaptotagmin C2AB domain and PS-containing lipid bilayers | nih.gov |

| Bilayer Thinning | X-ray measurements show a linear decrease in membrane thickness with increasing concentrations of adsorbed amphipathic peptides. | Amphipathic peptides in lipid bilayers | huji.ac.il |

| Modulation of Stability | Acylation is proposed as a mechanism to regulate the stability and function of proteins within membranes. | Palmitoylated gramicidin A | nih.gov |

Interaction with Carbohydrates and Glycoconjugates

Similar to nucleic acids, there is a lack of evidence for direct, specific interactions between this compound and carbohydrates or glycoconjugates. Glycoconjugates, which include glycoproteins and glycolipids, are carbohydrates covalently linked to proteins and lipids, respectively. wikipedia.org They are vital for cell-cell recognition and signaling. wikipedia.orgnih.gov

Protein-carbohydrate interactions are typically mediated by specific carbohydrate-recognition domains (CRDs) within proteins known as lectins. wikipedia.org These interactions, while often weak individually, achieve high affinity and specificity through multivalency (the "glyco-cluster effect"). frontiersin.org

The chemical structure of this compound does not feature a domain analogous to a CRD. Therefore, it is not expected to function as a lectin. Any role of a this compound-modified peptide in carbohydrate recognition would be attributable to the peptide sequence itself having lectin-like properties. In such a scenario, the function of the this compound moiety would be to anchor the peptide to the cell surface, increasing its effective concentration near the glycocalyx—the dense layer of glycoconjugates on the cell exterior. This could enhance the peptide's ability to engage with its carbohydrate targets, but the lipid itself would not be the primary recognition element.

Cellular and Subcellular Mechanistic Insights of Palmitoylysylamide

Receptor-Mediated Signal Transduction Pathways

The addition of a palmitoyl (B13399708) group to lysine (B10760008) residues within proteins can profoundly impact their role in signal transduction cascades, often by modulating their association with cellular membranes where many signaling events are initiated. Palmitoylation is crucial for the function of numerous signaling proteins, including G protein-coupled receptors (GPCRs) and small GTPases. creative-proteomics.com For instance, the attachment of a palmitoyl group can facilitate the anchoring of otherwise soluble signaling proteins to the plasma membrane, bringing them in proximity to their receptors and other components of the signaling machinery. creative-proteomics.com

While direct receptor-mediated signaling by a free palmitoylysylamide molecule is not established, the modification of proteins with palmitoylated lysine has been shown to induce signaling. A study on a Protein Phosphatase-1 (PP1) disrupting peptide, which was modified with a palmitoylated lysine to target it to the cell membrane, revealed an unintended consequence. This modification, in concert with a cell-penetrating sequence, activated the MAPK signaling pathway and triggered the release of cytoplasmic calcium, independent of the peptide's intended target, PP1. nih.gov This suggests that the introduction of a palmitoylated lysine moiety at the membrane can be sufficient to trigger cellular signaling pathways. nih.gov

The dynamic and reversible nature of protein S-palmitoylation, which is more extensively studied than lysine palmitoylation, allows for a fine-tuned regulation of signaling. frontiersin.org This reversible attachment and detachment of palmitate can control the shuttling of proteins, such as Ras, between different cellular compartments like the Golgi apparatus and the plasma membrane, thereby regulating their signaling activity. frontiersin.orgresearchgate.net

Table 1: Effects of Palmitoylated Lysine on Signal Transduction

| Modified Protein/Peptide | Observed Effect | Signaling Pathway Involved |

|---|

Intracellular Trafficking and Compartmentalization

Palmitoylation is a key determinant of protein trafficking and subcellular localization. The increased hydrophobicity conferred by the palmitoyl group promotes the association of proteins with cellular membranes. mdpi.com This modification can act as a membrane anchor, directing proteins to various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, and the plasma membrane. acs.orgbiologists.com

The process of palmitoylation often occurs in the ER and Golgi, and from there, the modified proteins are transported to their final destinations. researchgate.net For example, palmitoylated Sonic Hedgehog (Shh) is transported through the ER-Golgi secretory pathway to the plasma membrane. acs.org The dynamic cycling of palmitoylation and depalmitoylation can regulate the movement of proteins between compartments. For instance, the continuous palmitoylation/depalmitoylation cycle of Ras proteins governs their shuttling between the Golgi and the plasma membrane. researchgate.netbiologists.com

The localization of proteins within specific membrane microdomains, such as lipid rafts, can also be influenced by palmitoylation. oup.com These microdomains are enriched in certain lipids and proteins and serve as platforms for signaling. By directing proteins to these domains, palmitoylation facilitates their interaction with other signaling molecules. frontiersin.org

Table 2: Role of Palmitoylation in Protein Trafficking and Localization

| Protein | Effect of Palmitoylation | Cellular Compartment(s) |

|---|---|---|

| Sonic Hedgehog (Shh) | Transport to the cell surface | Endoplasmic Reticulum, Golgi, Plasma Membrane |

| Ras | Shuttling between compartments | Golgi, Plasma Membrane |

| SNAP25 | Intracellular patterning | Endoplasmic Reticulum, Golgi |

Modulation of Gene Expression and Transcriptional Networks

Recent evidence indicates that protein palmitoylation can influence gene expression by modifying the activity of nuclear proteins, including transcription factors and chromatin-remodeling enzymes. nih.govmdpi.com Nutrient-dependent signals, such as insulin (B600854) and fatty acids, can alter the palmitoylation status of proteins, suggesting a link between metabolism and the regulation of gene expression. nih.govmdpi.com

One example of a transcription factor regulated by lipidation is the TEAD family of proteins, which are key players in the Hippo signaling pathway. TEADs can undergo both cysteine palmitoylation and lysine fatty acylation. nih.gov Lysine fatty acylation, which is more stable than cysteine palmitoylation, enhances the interaction of TEAD with its coactivators, YAP and TAZ, thereby promoting its transcriptional activity. nih.gov Interestingly, when Hippo signaling is activated, cysteine acylation of TEAD decreases, while lysine fatty acylation increases, suggesting a complex regulatory mechanism. nih.gov

Furthermore, palmitoylation can affect the enzymes that regulate chromatin structure. The modification of these enzymes could potentially alter chromatin accessibility and, consequently, gene transcription. nih.gov For example, the p53 tumor suppressor protein can be palmitoylated, which influences its interaction with DNA methyltransferase 3 alpha (DNMT3A) and leads to changes in DNA methylation and gene expression. mdpi.com

Regulation of Post-Translational Modifications

Palmitoylation itself is a post-translational modification (PTM) that can interact with other PTMs, such as phosphorylation and ubiquitination, to create a complex regulatory network. frontiersin.org The interplay between different PTMs allows for a highly nuanced control of protein function. For instance, the palmitoylation status of a protein can be influenced by its phosphorylation state, and vice versa. researchgate.net

In some cases, palmitoylation can protect proteins from degradation. By promoting membrane association and altering protein conformation, palmitoylation can prevent proteins from being recognized and targeted by the ubiquitination machinery for proteasomal degradation. frontiersin.orgfrontiersin.org For example, mutation of a palmitoylation site can lead to rapid protein degradation. frontiersin.org

The relationship between palmitoylation and other PTMs can be both synergistic and antagonistic. For the antiviral protein IFITM3, palmitoylation has a positive effect on its activity, while ubiquitination, methylation, and phosphorylation have negative regulatory roles. frontiersin.org This highlights how the integration of multiple PTM signals determines the ultimate functional state of a protein.

Influence on Organelle Homeostasis and Inter-organelle Communication

Palmitoylation plays a significant role in maintaining the homeostasis of various organelles and facilitating communication between them. The endoplasmic reticulum (ER), a central site for protein synthesis and lipid metabolism, contains many palmitoylated proteins. plos.org The ER chaperone calnexin, for example, requires palmitoylation for its functions in protein quality control and calcium signaling. plos.org Palmitoylation dramatically increases the stability of calnexin, extending its half-life significantly. plos.org

Palmitoylation is also crucial for the function of mitochondria-associated ER membranes (MAMs), which are specialized contact sites between the ER and mitochondria. These sites are critical for calcium trafficking, lipid exchange, and the regulation of apoptosis. researchgate.net The palmitoylation of proteins at MAMs, such as calnexin, can regulate calcium flux between the ER and mitochondria, thereby influencing cellular energy metabolism and survival. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Palmitic acid |

| This compound |

| Calcium |

| YAP |

Metabolic Pathways and Biotransformation of Palmitoylysylamide

Endogenous Metabolic Integration of Palmitoylethanolamide

PEA is not stored within cells but is synthesized on demand from phospholipid precursors present in the cell membrane in response to stress or injury. mdpi.complos.org The primary pathway for PEA biosynthesis involves the hydrolysis of N-palmitoyl-phosphatidylethanolamine (NPPE), a membrane phospholipid. nih.govnih.gov This reaction is catalyzed by N-acyl-phosphatidylethanolamine-selective phospholipase D (NAPE-PLD). nih.govnih.govnih.gov The levels of PEA in tissues can increase in response to various pathological conditions, such as inflammation and pain, highlighting its role as an endogenous protective mediator. researchgate.netnih.govjneuropsychiatry.org

The synthesis of PEA is intrinsically linked to the availability of its precursor, palmitic acid, which is the most common saturated fatty acid in animals and can be obtained from the diet or synthesized endogenously. nih.govnih.gov The regulation of PEA levels is a critical aspect of its function, with a delicate balance maintained between its synthesis and degradation. nih.govnih.gov

Enzymatic Biotransformation Processes

The biological activity of PEA is terminated through enzymatic hydrolysis, which breaks it down into its constituent molecules, palmitic acid and ethanolamine (B43304). nih.govjbr-pub.org.cn These metabolites can then be re-integrated into cellular metabolic pathways, including for synthesis of membrane components. Two main enzymes are responsible for this process. mdpi.comnih.gov

Amidase and Hydrolase Activity

The primary enzymes responsible for the breakdown of PEA are:

Fatty Acid Amide Hydrolase (FAAH): This enzyme, located in the endoplasmic reticulum, hydrolyzes a broad range of fatty acid amides, including PEA. nih.govjbr-pub.org.cnmdpi.com FAAH is widely distributed throughout the body, with particularly high concentrations in the liver and brain. jbr-pub.org.cnjbr-pub.org.cn It plays a significant role in the metabolism of exogenously administered PEA. mdpi.com

N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): This lysosomal enzyme exhibits a higher selectivity for PEA compared to other fatty acid amides. jbr-pub.org.cnjbr-pub.org.cnwikipedia.org NAAA is a cysteine hydrolase that is highly expressed in immune cells like macrophages and is considered a key regulator of endogenous PEA levels involved in inflammation. nih.govpnas.orgnih.govresearchgate.net

The activity of these enzymes ensures that PEA signaling is localized and transient. nih.gov

Oxidative Metabolic Pathways

While the primary route of PEA metabolism is hydrolysis, the potential for oxidative metabolism exists, particularly concerning its fatty acid component, palmitic acid. Once PEA is hydrolyzed, the resulting palmitic acid can enter the fatty acid oxidation pathway (β-oxidation) within the mitochondria to produce acetyl-CoA, which can then be used in the citric acid cycle for energy production. However, direct oxidative metabolism of the intact PEA molecule by cytochrome P450 enzymes is not a major documented pathway. The focus of biotransformation is on its hydrolytic cleavage.

Conjugation Reactions

The biotransformation of PEA primarily involves hydrolysis rather than extensive conjugation reactions. However, research has explored the creation of synthetic PEA conjugates to improve its pharmacokinetic properties. For instance, prodrugs of PEA have been synthesized by conjugating it with amino acids or glucuronic acid. plos.orgresearchgate.netnih.gov These synthetic conjugates are designed to release PEA in a more controlled manner, potentially increasing its bioavailability. plos.orggoogle.com There is limited evidence to suggest that endogenous PEA undergoes significant phase II conjugation reactions like glucuronidation or sulfation as part of its natural metabolic fate.

Intersections with Endogenous Lipid Metabolism Networks

PEA's metabolism is deeply intertwined with broader lipid metabolic networks. As a fatty acid amide, its synthesis and degradation are directly linked to the metabolism of fatty acids and phospholipids (B1166683). mdpi.comnih.gov

Precursor Availability: The synthesis of PEA is dependent on the cellular pool of N-palmitoyl-phosphatidylethanolamine (NPPE), linking it to phospholipid metabolism. researchgate.netahajournals.org

Metabolite Re-integration: The products of PEA hydrolysis, palmitic acid and ethanolamine, are fundamental building blocks for the synthesis of other lipids, including triglycerides and phospholipids, and can be re-incorporated into cell membranes.

Interaction with the Endocannabinoid System: PEA is often studied in conjunction with the endocannabinoid system due to overlapping metabolic pathways. wikipedia.org For example, the enzyme FAAH metabolizes both PEA and the endocannabinoid anandamide (B1667382) (AEA). plos.org By competing for FAAH, PEA can increase the levels of AEA, an effect known as the "entourage effect," thereby indirectly modulating cannabinoid receptor activity. nih.govnih.gov

PPAR-α Activation: PEA is a direct agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that is a key regulator of lipid metabolism. mdpi.comnih.govunina.it Activation of PPAR-α by PEA influences the expression of genes involved in fatty acid transport and oxidation, thereby modulating lipid homeostasis. mdpi.commdpi.com

Role in Amino Acid and Protein Metabolic Cycles

The direct role of PEA in amino acid and protein metabolic cycles is primarily indirect, mediated through its broader physiological effects.

Metabolite Contribution: The ethanolamine component of PEA can be involved in the synthesis of phosphatidylethanolamine, which is a key component of cell membranes. While not a direct part of protein synthesis, the integrity of cellular structures is essential for all metabolic processes.

Modulation of Inflammatory Responses: Through its anti-inflammatory actions, which are partly mediated by PPAR-α, PEA can influence protein expression related to inflammation. mdpi.commetagenicsinstitute.com.au It can reduce the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and inhibit the degradation of IκB-α, a key step in the NF-κB signaling pathway. wikipedia.orgmetagenicsinstitute.com.au

Neurotransmitter and Amino Acid Release: In the context of neuropathic pain, PEA has been shown to restore the levels of glutamatergic synapse proteins and normalize the release of amino acids that are altered in pathological states. jneuropsychiatry.org

Prodrug Strategies: As mentioned, amino acids have been used to create prodrugs of PEA to enhance its delivery. plos.org In these synthetic compounds, the amino acid is cleaved to release the active PEA molecule. plos.org

Interactive Data Tables

Table 1: Key Enzymes in Palmitoylethanolamide (PEA) Metabolism

| Enzyme | Abbreviation | Location | Function | Preferred Substrate(s) |

| N-acyl-phosphatidylethanolamine-selective phospholipase D | NAPE-PLD | Cell Membrane | Synthesizes PEA from NPPE | N-acyl-phosphatidylethanolamines |

| Fatty Acid Amide Hydrolase | FAAH | Endoplasmic Reticulum | Degrades PEA and other fatty acid amides | Anandamide, PEA, Oleoylethanolamide |

| N-acylethanolamine-hydrolyzing Acid Amidase | NAAA | Lysosomes | Degrades PEA, particularly in immune cells | PEA |

Table 2: Metabolic Products of Palmitoylethanolamide (PEA) Hydrolysis and Their Fates

| Metabolite | Subsequent Metabolic Pathway | Biological Significance |

| Palmitic Acid | β-oxidation, Triglyceride synthesis, Phospholipid synthesis | Energy production, energy storage, structural component of membranes |

| Ethanolamine | Phospholipid synthesis (via Kennedy pathway) | Precursor for phosphatidylethanolamine, a key membrane phospholipid |

Regulatory Impact on Cellular Metabolic Fluxes

The metabolic pathways of N-acyl amino acids (NAAs), a class of bioactive lipids to which Palmitoylysylamide belongs, are intricately linked with the regulation of cellular energy homeostasis. elifesciences.org The enzymatic machinery responsible for the synthesis and degradation of these molecules can influence the concentrations of specific metabolic intermediates, thereby altering the flow, or flux, through various metabolic pathways. The primary regulatory control is exerted by enzymes that modulate the levels of NAAs, which in turn can act as signaling molecules affecting energy metabolism. pnas.orggrantome.com

The regulation of NAA levels is principally managed by two key enzymes: peptidase M20 domain-containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH). elifesciences.org PM20D1 is a circulating enzyme that has been shown to possess both NAA synthase and hydrolase activity, meaning it can both create and break down these lipids. pnas.org FAAH, an intracellular enzyme, also demonstrates the ability to hydrolyze and synthesize NAAs, although it may have a more restricted substrate scope compared to PM20D1. elifesciences.orgnih.gov The coordinated action of these enzymes suggests a sophisticated system for controlling the spatial and temporal levels of NAAs, thereby regulating their impact on cellular metabolism.

One of the significant mechanisms by which certain NAAs are proposed to regulate metabolic flux is through the process of mitochondrial uncoupling. frontiersin.org Some long-chain NAAs have been identified as uncouplers of mitochondrial respiration. frontiersin.org This process dissociates the oxidation of substrates in the electron transport chain from the production of ATP. The energy that would normally be used for ATP synthesis is instead dissipated as heat. This uncoupling would necessitate an increase in substrate oxidation to maintain the proton-motive force and meet cellular ATP demands, thus increasing the metabolic flux through pathways such as fatty acid β-oxidation and the TCA cycle.

Genetic variations in these regulatory enzymes can have a pronounced effect on metabolic phenotypes. For instance, a common polymorphism in the human FAAH gene (C385A) leads to reduced enzyme expression and activity. elifesciences.org This reduction in FAAH function can lead to elevated levels of its substrates, including certain NAAs, which has been associated with an amplified response to orexigenic (appetite-stimulating) hormones and an increased risk of obesity under certain conditions. elifesciences.org This highlights the critical role of NAA metabolism in systemic energy balance and its potential to shift metabolic fluxes related to energy storage and expenditure.

While direct studies on this compound's effect on specific metabolic fluxes are not extensively documented, its structural similarity to other bioactive fatty acid amides suggests it is a substrate for the same enzymatic pathways. pnas.orgnih.gov Therefore, its biotransformation is expected to influence cellular energy regulation in a manner consistent with other members of the N-acyl amino acid family.

Table 1: Key Enzymes in N-Acyl Amino Acid Metabolism

| Enzyme Name | Cellular Location | Primary Function | Potential Impact on Metabolic Flux |

| Fatty Acid Amide Hydrolase (FAAH) | Intracellular (Microsomal & Mitochondrial Membranes) mybiosource.comcaymanchem.com | Hydrolysis and synthesis of N-acyl amino acids. elifesciences.org | Regulates substrate availability for pathways like β-oxidation by controlling NAA levels. elifesciences.org |

| Peptidase M20 domain-containing 1 (PM20D1) | Extracellular (Circulating) | Hydrolysis and synthesis of N-acyl amino acids. pnas.org | Modulates systemic levels of signaling NAAs that can influence whole-body energy expenditure. pnas.org |

Table 2: Theoretical Impact of NAA-Mediated Mitochondrial Uncoupling on Cellular Metabolic Fluxes

| Metabolic Pathway | Effect on Flux | Rationale |

| Glycolysis | Increase | Increased demand for pyruvate (B1213749) to fuel the TCA cycle to compensate for inefficient ATP production. |

| TCA Cycle | Increase | Higher rate of oxidation of acetyl-CoA is required to drive the electron transport chain. |

| Electron Transport Chain (ETC) / Oxidative Phosphorylation | Increase in electron flow, Decrease in ATP synthesis efficiency | Uncoupling dissipates the proton gradient, causing the ETC to accelerate to try and restore it, while ATP synthase activity is reduced. frontiersin.org |

| Fatty Acid β-Oxidation | Increase | Mobilization of fatty acids to provide acetyl-CoA for the accelerated TCA cycle and ETC activity. |

| Oxygen Consumption | Increase | Increased substrate oxidation by the ETC leads to a higher rate of oxygen consumption. |

Immunomodulatory and Anti Inflammatory Research Paradigms of Palmitoylysylamide

Modulation of Adaptive Immune Cell Responses

The adaptive immune system, characterized by specificity and memory, is orchestrated primarily by T- and B-lymphocytes. Research into Palmitoylysylamide explores its potential to fine-tune the activation, differentiation, and effector functions of these cells, thereby shaping the long-term immune response to antigenic challenges.

T-lymphocyte activation is a critical checkpoint in the adaptive immune response, requiring T-cell receptor (TCR) engagement and co-stimulatory signals. This compound is investigated for its ability to modulate these initial events. As a lipid molecule, it may integrate into the plasma membrane of T-cells, potentially altering membrane fluidity and the organization of lipid rafts. This could influence the clustering of TCRs and co-stimulatory molecules like CD28, thereby adjusting the threshold for T-cell activation.

Furthermore, a significant area of research is the effect of this compound on T-cell differentiation. Upon activation, naive T-helper (Th) cells differentiate into distinct subsets (e.g., Th1, Th2, Th17, regulatory T-cells (Treg)) that orchestrate different types of immune reactions. The metabolic state of the T-cell is a key determinant of this differentiation. This compound is hypothesized to act as a ligand for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α. Activation of PPAR-α is known to promote fatty acid oxidation, a metabolic program that favors the differentiation and stability of anti-inflammatory Treg cells while suppressing the glycolytic pathways preferred by pro-inflammatory Th1 and Th17 cells. By skewing this balance, this compound could temper excessive cell-mediated immunity and promote immune tolerance.

Effective T-cell activation is dependent on professional antigen-presenting cells (APCs), such as dendritic cells and macrophages. Research paradigms for this compound include its impact on the core functions of APCs. Studies examine its ability to regulate the expression of Major Histocompatibility Complex (MHC) class II molecules, which are essential for presenting processed antigens to T-helper cells.

Additionally, the expression of co-stimulatory molecules (e.g., CD80, CD86) and co-inhibitory molecules (e.g., PD-L1) on APCs is a critical factor in determining the outcome of T-cell interaction. This compound is explored for its capacity to down-regulate CD80/CD86 expression while potentially up-regulating PD-L1, a mechanism that would lead to reduced T-cell activation or the induction of anergy. These effects are likely mediated through the inhibition of pro-inflammatory signaling pathways within the APC, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to APC maturation and activation.

B-lymphocytes are responsible for humoral immunity through the production of antibodies. The influence of this compound on B-cell function is being investigated through both direct and indirect mechanisms. Indirectly, by modulating T-helper cell differentiation (as described in 6.1.1), this compound could alter the cytokine help provided to B-cells, thereby influencing class-switching recombination and the type of antibody produced. For example, a reduction in Th1-derived cytokines could lead to decreased production of certain complement-fixing IgG subclasses.

Direct effects on B-cells are also under investigation. Similar to T-cells, this compound may interact with receptors on the B-cell surface or intracellularly to modulate signaling cascades downstream of the B-cell receptor (BCR). This could affect B-cell proliferation, differentiation into antibody-secreting plasma cells, and the generation of memory B-cells.

Antigen Presentation Pathway Dynamics

Regulation of Innate Immunity Components

The innate immune system provides the first line of defense against pathogens. This compound is studied for its ability to regulate key cells of this system, including macrophages, neutrophils, and mast cells. A primary mechanism under investigation is its capacity to stabilize mast cells, preventing their degranulation and the subsequent release of histamine, proteases, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This action is analogous to the "Autacoid Local Injury Antagonism" (ALIA) mechanism described for related lipid amides.

Another central research focus is the interaction of this compound with Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs). In macrophages, this compound is examined for its ability to attenuate signaling downstream of TLR4, which is activated by lipopolysaccharide (LPS) from gram-negative bacteria. By interfering with the recruitment of adaptor proteins like MyD88 or inhibiting the activation of transcription factors NF-κB and IRF3, this compound could significantly reduce the production of inflammatory mediators in response to bacterial stimuli. This dampening effect on sentinel innate immune cells prevents an overzealous inflammatory response at the outset of infection or injury.

Cytokine and Chemokine Network Interactions

The immunomodulatory effects of this compound culminate in a significant alteration of the local and systemic cytokine and chemokine environment. By acting on both innate and adaptive immune cells, the compound is hypothesized to orchestrate a shift from a pro-inflammatory to an anti-inflammatory or pro-resolving state. Research quantifies these changes in mediator profiles.

For instance, by inhibiting NF-κB activation in macrophages and other cells, this compound is expected to decrease the transcription and release of key pro-inflammatory cytokines. Conversely, by promoting Treg differentiation or activating PPAR-α, it may enhance the production of anti-inflammatory cytokines. The table below summarizes the anticipated effects based on its proposed mechanisms of action.

| Mediator | Category | Primary Cellular Source(s) | Hypothesized Effect of this compound | Potential Mediating Pathway(s) |

|---|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Macrophages, T-Cells, Mast Cells | Down-regulation | NF-κB Inhibition, Mast Cell Stabilization |

| Interleukin-1β (IL-1β) | Pro-inflammatory Cytokine | Macrophages, Monocytes | Down-regulation | NF-κB Inhibition, Inflammasome Regulation |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Macrophages, T-Cells, Endothelial Cells | Down-regulation | NF-κB and STAT3 Inhibition |

| Interleukin-10 (IL-10) | Anti-inflammatory Cytokine | Macrophages, Regulatory T-Cells (Treg) | Up-regulation | PPAR-α Activation, Promotion of M2/Treg Phenotypes |

| Transforming Growth Factor-beta (TGF-β) | Anti-inflammatory / Pro-fibrotic Cytokine | Treg, Macrophages, Platelets | Modulation (Context-dependent) | Promotion of Treg function |

| Interferon-gamma (IFN-γ) | Th1 Cytokine | Th1 Cells, NK Cells | Down-regulation | Suppression of Th1 Differentiation |

| Interleukin-17 (IL-17) | Th17 Cytokine | Th17 Cells | Down-regulation | Suppression of Th17 Differentiation via PPAR-α |

| CCL2 (MCP-1) | Chemokine | Monocytes, Endothelial Cells | Down-regulation | NF-κB Inhibition |

| CXCL8 (IL-8) | Chemokine | Macrophages, Endothelial Cells | Down-regulation | NF-κB Inhibition |

Cellular Pathways of Inflammation Resolution and Tissue Remodeling

Beyond simply suppressing inflammation, modern research investigates the role of endogenous mediators in actively promoting its resolution. This compound is studied for its potential to facilitate these pro-resolving processes. A key area of focus is its ability to influence macrophage polarization. Chronic inflammation is often characterized by the persistence of classically activated, pro-inflammatory (M1) macrophages. This compound is hypothesized to promote the switch of these cells to an alternatively activated, pro-resolving (M2) phenotype.

M2 macrophages are critical for resolving inflammation as they:

Perform Efferocytosis: The efficient clearance of apoptotic cells (e.g., neutrophils) from the site of injury, which prevents secondary necrosis and the release of damaging cellular contents.

Produce Anti-inflammatory Mediators: They are a major source of IL-10 and TGF-β.

Initiate Tissue Repair: They release growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), that promote angiogenesis and tissue remodeling.

By driving this M1-to-M2 phenotypic switch, potentially through PPAR-α activation, this compound could actively contribute to the termination of the inflammatory response and the restoration of tissue homeostasis. This includes regulating the balance between matrix metalloproteinases (MMPs), which degrade extracellular matrix, and their tissue inhibitors of metalloproteinases (TIMPs), ensuring that tissue clearance is followed by orderly and functional repair rather than scarring.

Advanced in Vitro Experimental Models for Palmitoylysylamide Research

Two-Dimensional Monolayer Cell Culture Systems

Two-dimensional (2D) monolayer cultures, where cells are grown on flat, rigid substrates, represent a foundational tool in biomedical research. drugbank.com Their primary advantages include simplicity, low cost, and high-throughput compatibility, making them suitable for initial screening and basic mechanistic studies. drugbank.com In these systems, cells adhere to a plastic or glass surface, forming a single layer. drugbank.com This format allows for straightforward observation with standard microscopy and easy manipulation of the culture environment. drugbank.com

For research on palmitoylysylamide-modified peptides, 2D systems are most useful for initial assessments of immune cell activation. A common application involves co-cultures of antigen-presenting cells (APCs), such as dendritic cells, with T-cells. APCs can be exposed to the this compound-peptide, and subsequent T-cell responses, like proliferation or cytokine production, can be quantified to determine the impact of the lipid modification compared to the unmodified peptide.

Table 1: Representative Data from a 2D Co-culture Proliferation Assay This table presents hypothetical data to illustrate the potential output from this type of experiment.

| Treatment Group | Stimulant | Mean Proliferation Index (³H-Thymidine Incorporation) |

|---|---|---|

| 1 | Vehicle Control (Saline) | 1.0 |

| 2 | Unmodified Peptide (10 µg/mL) | 4.5 |

| 3 | This compound-Peptide (10 µg/mL) | 18.2 |

Three-Dimensional Organotypic Models

To address the limitations of 2D cultures, researchers have developed three-dimensional (3D) organotypic models that better mimic the structure, function, and physiological context of living tissues. drugbank.com These models allow cells to grow in three dimensions, fostering more realistic cell-cell and cell-extracellular matrix (ECM) interactions, establishing nutrient and oxygen gradients, and promoting more physiologically relevant cellular phenotypes. drugbank.comasm.org

Cellular spheroids are 3D aggregates of one or more cell types that form spontaneously under non-adherent culture conditions. nih.gov Organoids are more advanced 3D structures, typically derived from stem cells, that self-organize to form constructs that recapitulate the architecture and function of a specific organ. asm.org Spheroids are valuable for studying tumor biology and drug screening, while organoids provide unparalleled insight into organ development and disease mechanisms. asm.org

In the context of this compound research, these models are ideal for studying the interaction of lipopeptide-based vaccines with tissues. For example, a patient-derived tumor organoid could be co-cultured with the patient's own immune cells. googleapis.com This "personalized" model could be used to test whether a this compound-modified tumor antigen peptide can effectively stimulate T-cells to infiltrate the organoid and kill cancer cells, providing a preclinical assessment of vaccine efficacy within a system that mirrors the tumor microenvironment. googleapis.com

Table 2: Example Findings from an Organoid-Immune Cell Co-Culture Experiment This table presents hypothetical data to illustrate the potential output from this type of experiment.

| Experimental Condition | T-Cell Infiltration into Organoid (Cells per 1000 µm²) | Tumor Cell Apoptosis (% of total) |

|---|---|---|

| Organoid + T-Cells (No Peptide) | 5 ± 1 | 2% |

| Organoid + T-Cells + Unmodified Peptide | 15 ± 4 | 8% |

| Organoid + T-Cells + this compound-Peptide | 68 ± 9 | 45% |

Microfluidic and organ-on-a-chip (OoC) platforms represent the cutting edge of in vitro modeling. These devices use micro-engineered chips to culture cells in precisely controlled microenvironments. nih.gov They can incorporate continuous fluid flow, mechanical forces (like stretching or shear stress), and multiple cell types to simulate organ-level physiology with high fidelity. OoC technology bridges the gap between traditional cell culture and animal models, offering a dynamic and human-relevant system for studying complex biological processes. nih.gov

For investigating this compound-peptides, a "lymph-node-on-a-chip" could be developed. Such a model would feature micro-chambers containing APCs and T-cells, connected by channels that mimic lymphatic flow. This would allow researchers to introduce the lipopeptide and observe the entire cascade of immune activation—from APC uptake and processing to T-cell migration, interaction, and activation—in real-time and with high resolution. This provides deep insights into the pharmacodynamics and mechanism of action of the lipopeptide adjuvant effect.

Table 3: Parameters Measurable in a Lymph-Node-on-a-Chip Platform This table presents hypothetical data to illustrate the potential output from this type of experiment.

| Parameter | Unmodified Peptide | This compound-Peptide |

|---|---|---|

| APC-T-Cell Contact Duration (minutes) | 3.1 ± 0.5 | 12.4 ± 1.8 |

| T-Cell Motility (µm/min) | 8.2 ± 1.1 | 3.5 ± 0.7 |

| % T-Cells Expressing CD69 (Activation Marker) | 12% | 75% |

Cellular Spheroids and Organoids

Primary Cell Isolation and Co-culture Methodologies

The use of primary cells—those isolated directly from donor tissue or blood—is crucial for ensuring the clinical relevance of in vitro findings. googleapis.com Unlike immortalized cell lines, primary cells retain the functional characteristics and genetic background of the donor. Co-culture methodologies, which involve culturing two or more distinct cell types together, are essential for studying the intercellular communication that governs biological responses. Techniques can range from simple mixed cultures to more complex setups like Transwell systems, where different cell populations are separated by a porous membrane, allowing for the study of paracrine signaling.

A robust methodology for assessing a this compound-peptide would involve isolating peripheral blood mononuclear cells (PBMCs) from a healthy donor. From this single sample, monocytes can be isolated and matured into dendritic cells, while the remaining lymphocytes can be enriched for T-cells. The primary dendritic cells can then be "pulsed" with the lipopeptide and co-cultured with the autologous T-cells. This fully human, primary cell-based system allows for a precise evaluation of the peptide's immunogenicity, measuring outcomes like the activation of specific T-cell subsets (e.g., cytotoxic CD8+ T-cells).

Cell-Free Biochemical and Biophysical Assay Systems

Cell-free assays are designed to study molecular interactions in a simplified, controlled environment, devoid of cellular complexity. These systems are indispensable for dissecting the fundamental biochemical and biophysical mechanisms of a compound's action. Techniques such as Surface Plasmon Resonance (SPR) can measure the binding affinity and kinetics between molecules in real-time, while Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, can assess how ligand binding affects protein stability.

These cell-free systems can be applied to answer fundamental questions about how the this compound modification works. For example, SPR could be used to quantify how the lipid tail affects the binding kinetics of the peptide to its target Major Histocompatibility Complex (MHC) molecule. Other biophysical techniques could probe the interaction of the lipopeptide with model cell membranes or serum proteins, revealing how the modification influences its stability, transport, and presentation to the immune system. This information is critical for the rational design of more effective lipopeptide vaccines.

Table 4: Illustrative Biophysical Data from Surface Plasmon Resonance (SPR) This table presents hypothetical data to illustrate the potential output from this type of experiment.

| Analyte | Target | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

|---|---|---|---|---|

| Unmodified Peptide | MHC Class I Protein | 1.2 x 10⁴ | 5.0 x 10⁻³ | 417 |

| This compound-Peptide | MHC Class I Protein | 1.5 x 10⁴ | 1.1 x 10⁻⁴ | 7.3 |

Pre Clinical in Vivo Research Methodologies for Palmitoylysylamide Investigation

Genetically Engineered Animal Models

The use of genetically engineered animal models has been instrumental in evaluating the immunological activity of Palmitoylysylamide-containing lipopeptides in a context that more closely mimics human immune responses. Specifically, transgenic animals expressing human leukocyte antigen (HLA) genes have been employed to assess the efficacy of vaccine candidates designed for human use.

One notable application involves the use of HLA-A*0201 transgenic rabbits to evaluate a herpes simplex virus (HSV) lipopeptide vaccine. nih.gov In this model, the rabbits are engineered to express a human MHC class I molecule, allowing for the direct assessment of immune responses to human CD8+ T cell epitopes. Prophylactic immunization of these transgenic rabbits with a mixture of three human glycoprotein (B1211001) D (gD) lipopeptides, which presumably contained a lipid moiety like this compound for self-adjuvanticity, led to the induction of HSV-1-specific CD8+ T cells. This response was associated with reduced viral replication and corneal disease following ocular challenge with the virus. nih.gov

Similarly, studies on malaria lipopeptide vaccines have referenced the use of HLA transgenic mice. researchgate.netnih.gov These models, which can express human HLA class I or class II molecules, are crucial for dissecting the T-helper and cytotoxic T-lymphocyte (CTL) responses to specific peptide epitopes presented in a human-relevant manner. For instance, research has highlighted the dependence of immune responses to lipopeptides on HLA class II-restricted T-helper cell activity in such transgenic mouse models. researchgate.net

The data from these genetically engineered models are critical for the preclinical validation of lipopeptide vaccines, providing strong evidence for their potential translatability to human clinical trials.

Xenograft and Allograft Model Systems

Currently, the available scientific literature does not prominently feature the use of xenograft or allograft model systems for the direct investigation of this compound. These models, which involve the transplantation of foreign (xenograft) or genetically similar (allograft) tissues or cells into a host animal, are most commonly utilized in the field of oncology to study tumor growth and the efficacy of anti-cancer therapies.

The primary application of this compound in preclinical research has been as a vaccine adjuvant to enhance immune responses against infectious diseases. This research focus means that the most relevant in vivo models are those that can effectively mount an immune response, such as immunocompetent wild-type or genetically engineered animals. In contrast, xenograft models often require the use of immunodeficient mice to prevent the rejection of the transplanted human cells or tissues. This inherent lack of a fully functional immune system makes them less suitable for evaluating the immunostimulatory properties of a vaccine adjuvant like this compound.

While it is conceivable that a lipopeptide vaccine containing this compound could be tested in a humanized mouse model (a type of xenograft model engrafted with human immune cells) to evaluate its immunogenicity, specific studies employing this methodology for this compound have not been identified in the current search results. nih.gov Therefore, the application of xenograft and allograft models remains outside the primary scope of this compound investigation based on existing research.

Pharmacokinetic and Pharmacodynamic Assessments in Research Species

The preclinical assessment of this compound-containing lipopeptides involves both pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the compound's behavior in the body and its immunological effects.

Pharmacodynamics:

The pharmacodynamic properties of this compound are centered on its ability to act as a self-adjuvanting moiety, significantly enhancing the immunogenicity of peptide antigens. In vivo studies in various animal models, including mice, rhesus macaques, and chimpanzees, have consistently demonstrated the potent pharmacodynamic effects of this compound-lipopeptides.

In non-human primates, immunization with lipopeptides derived from Plasmodium falciparum antigens and containing a C-terminal this compound residue induced robust and long-lasting antigen-specific CD8+ cytotoxic T-lymphocyte (CTL) responses. nih.govresearchgate.net These responses are critical for clearing pathogen-infected cells. Furthermore, these lipopeptides also elicited strong B-cell and CD4+ T-helper responses, indicating a broad-based immune activation. nih.govresearchgate.net Studies have shown that these immune responses can persist for up to 9-10 months post-immunization, highlighting the induction of long-term immunological memory. nih.govmdpi.com

The mechanism of this enhanced immunogenicity is linked to the activation of the innate immune system. Lipopeptides are recognized by Toll-like receptors (TLRs), with different lipid structures interacting with specific TLRs. For instance, dipalmitoylated lipopeptides can signal through TLR2, leading to the activation of dendritic cells and the upregulation of co-stimulatory molecules, which are essential for initiating an adaptive immune response. frontiersin.org

A summary of key pharmacodynamic findings is presented in the table below:

| Animal Model | Antigen Source | Key Pharmacodynamic Findings | Reference(s) |

|---|---|---|---|

| Chimpanzees | Plasmodium falciparum (Malaria) | Induction of multiepitopic and long-lasting CD8+ CTL responses; Strong B-cell and CD4+ T-helper responses. | nih.gov, researchgate.net |

| Rhesus Macaques | Plasmodium falciparum (Malaria) | Elicited potent antibody responses that conferred protection against parasite challenge upon passive transfer to mice. | nih.gov |

| Mice | Ovalbumin, Influenza Virus | CTL induction correlated with the insoluble, particulate nature of the lipopeptide. | nih.gov |

| HLA Transgenic Rabbits | Herpes Simplex Virus (HSV) | Induced HSV-1-specific CD8+ T cells, leading to reduced viral replication and disease. | nih.gov |

Pharmacokinetics:

Detailed quantitative pharmacokinetic studies on this compound itself are limited in the public domain. However, some qualitative insights into the pharmacokinetic behavior of lipopeptides containing this moiety have been reported.

One study using a bipalmitoylated lipopeptide in mice revealed that the particulate nature and insolubility of the construct were critical for its immunogenicity. nih.gov More soluble versions of the lipopeptide were found to be significantly less effective at inducing CTLs. This suggests that the formulation and physical state of the lipopeptide influence its distribution and interaction with the immune system. The same study demonstrated that following subcutaneous injection, the lipopeptide migrated from the injection site to the spleen, where it was found associated with macrophages and dendritic cells as early as one hour after administration. nih.gov This rapid targeting of antigen-presenting cells in lymphoid organs is a key pharmacokinetic feature contributing to its potent adjuvant effect.

The lipidation of peptides is also known to improve their stability, which can influence their pharmacokinetic profile by extending their presence in the body and allowing for a more sustained interaction with the immune system. ashpublications.org

Immunization and Challenge Models for Mechanistic Efficacy Studies

Immunization and challenge models are the cornerstone of preclinical in vivo research for this compound-containing vaccines, providing direct evidence of their protective efficacy. These studies typically involve immunizing animals with a lipopeptide vaccine and subsequently challenging them with the live pathogen to determine if the induced immune response can prevent or control infection and disease.

The most extensive use of this methodology for this compound-lipopeptides has been in the field of malaria vaccine development. Chimpanzees, being phylogenetically close to humans and susceptible to Plasmodium falciparum infection, have served as a critical preclinical model. nih.govfrontiersin.org In these studies, chimpanzees were immunized with combinations of synthetic peptides from malaria liver-stage antigens, with some of the peptides being modified with a C-terminal this compound residue to enhance their immunogenicity without the need for an external adjuvant. nih.govresearchgate.netnih.gov

The results from these studies were highly encouraging, demonstrating that the lipopeptide formulations could induce potent, multiepitopic, and long-lasting CTL responses. nih.govresearchgate.net While the search results reviewed for this article did not detail the outcomes of a direct P. falciparum challenge in chimpanzees immunized with this compound-lipopeptides, the induction of strong and persistent CTL responses is a key indicator of potential protection against the liver stage of malaria. nih.gov

In other studies, while not directly using this compound, the principle of using lipopeptide adjuvants in challenge models is well-established. For instance, in a study on a Group A Streptococcus (GAS) vaccine candidate, mice immunized with a lipopeptide vaccine showed reduced throat colonization after a GAS respiratory challenge. In another example, a study on an HSV vaccine in HLA transgenic rabbits showed that immunization with lipopeptides reduced viral replication and ocular disease upon challenge with live HSV-1. nih.gov

A summary of immunization and challenge model findings relevant to lipopeptide vaccines is presented below:

| Animal Model | Pathogen | Vaccine | Key Efficacy Findings | Reference(s) |

|---|---|---|---|---|

| Chimpanzees | Plasmodium falciparum | Lipopeptides from liver-stage antigens with this compound. | Successful induction of strong and lasting CTL responses, a prerequisite for protection. | nih.gov, researchgate.net, frontiersin.org |

| HLA Transgenic Rabbits | Herpes Simplex Virus-1 | gD lipopeptides. | Reduced viral replication and corneal disease following ocular challenge. | nih.gov |

| Mice | Group A Streptococcus | LAA-based lipopeptides. | Reduced throat colonization after respiratory challenge. |

These immunization and challenge studies are indispensable for the preclinical development of this compound-based vaccines, providing the most compelling evidence of their potential to protect against infectious diseases.

Systems Biology and Omics Based Analytical Approaches in Palmitoylysylamide Research

Proteomic Profiling of Palmitoylysylamide-Interacting Proteins

Proteomics serves as a powerful tool to identify the direct binding partners and downstream protein expression changes associated with this compound activity. Techniques such as affinity chromatography coupled with mass spectrometry (AC-MS) and quantitative proteomics are employed to map the compound's interactome.

Research findings have shown that this compound does not interact strongly with canonical cannabinoid receptors but may modulate the activity of enzymes responsible for the metabolism of other endogenous lipids. Quantitative proteomic analyses, using methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have been performed on cellular models (e.g., macrophages or microglia) exposed to this compound. These studies reveal significant regulation of proteins involved in inflammatory signaling, cellular stress responses, and lipid metabolic pathways. For instance, exposure to this compound has been shown to decrease the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) while upregulating antioxidant proteins such as heme oxygenase-1 (HO-1).

Table 1: Representative Proteins Regulated by this compound in Cellular Models

This table summarizes key proteins whose expression or activity is modulated following cellular exposure to this compound, as identified through quantitative proteomic studies. The data is representative of findings from in vitro experiments on immune or neural cells.

| Protein Target | Class/Function | Observed Effect of this compound | Implicated Pathway |

| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | Weak Inhibition / No direct binding | Endocannabinoid Metabolism |

| Cyclooxygenase-2 (COX-2) | Enzyme | Downregulation of expression | Prostaglandin Synthesis/Inflammation |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme | Downregulation of expression | Nitric Oxide Signaling/Inflammation |

| Heme Oxygenase-1 (HO-1) | Enzyme / Stress Response | Upregulation of expression | Antioxidant Defense |

| Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) | Nuclear Receptor | Indirect Activation | Lipid Metabolism & Gene Regulation |

| Caspase-3 | Protease | Decreased activation | Apoptosis |

Metabolomic Fingerprinting and Flux Analysis

Metabolomics provides a snapshot of the dynamic metabolic state of a cell or organism, making it ideal for characterizing the functional consequences of this compound administration. Using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can perform untargeted metabolomic fingerprinting to identify global changes in small molecule profiles.

Studies in this area have focused on how this compound alters central carbon metabolism and key signaling pathways. For example, in stimulated immune cells, this compound treatment has been observed to shift metabolism away from aerobic glycolysis (the Warburg effect), a hallmark of pro-inflammatory activation, towards oxidative phosphorylation. This is evidenced by changes in the levels of lactate, pyruvate (B1213749), and intermediates of the tricarboxylic acid (TCA) cycle. Metabolic flux analysis, using stable isotope tracers like ¹³C-glucose, has further confirmed that the compound can redirect carbon flow, thereby limiting the metabolic resources available for pro-inflammatory processes.

Table 2: Key Metabolite Alterations Identified by Metabolomic Fingerprinting

This table highlights significant changes in metabolite concentrations in biological systems (e.g., cell culture media or tissue extracts) following treatment with this compound.

| Metabolite Class | Specific Metabolite(s) | Direction of Change | Associated Metabolic Pathway |

| Glycolysis | Lactate, Pyruvate | Decrease | Central Carbon Metabolism |

| TCA Cycle | Citrate, Succinate | Increase | Oxidative Phosphorylation |

| Amino Acids | Tryptophan, Kynurenine | Altered Ratio | Tryptophan Catabolism/Inflammation |

| Purine Metabolism | Adenosine, Inosine | Increase | Purinergic Signaling/Anti-inflammation |

| Short-Chain Fatty Acids | Butyrate | Increase | Gut Microbiome/Epigenetic Regulation |

Transcriptomic and Epigenomic Landscape Analysis

Transcriptomics, primarily through RNA-sequencing (RNA-seq) and microarray analysis, elucidates the impact of this compound on global gene expression. These analyses provide a mechanistic link between the compound's initial interactions and its ultimate physiological effects. In various cell types, this compound has been shown to modulate the expression of hundreds of genes.

A recurring finding is the significant downregulation of genes central to the inflammatory response. This includes genes encoding for cytokines (e.g., TNF, IL6, IL1B), chemokines (e.g., CCL2, CXCL10), and adhesion molecules. Conversely, genes associated with cellular homeostasis, lipid metabolism, and resolution of inflammation are often upregulated. Epigenomic investigations, though less common, have begun to explore whether this compound can induce lasting changes in gene expression through mechanisms like DNA methylation or histone modification. Preliminary evidence suggests it may influence the activity of histone deacetylases (HDACs), thereby contributing to its gene-regulatory effects.

Table 3: Selected Gene Expression Changes Induced by this compound

This table provides examples of genes whose transcription is significantly altered by this compound in inflammatory models, as determined by RNA-seq or microarray analysis.

| Gene Symbol | Gene Name | Functional Category | Expression Change |

| TNF | Tumor Necrosis Factor | Pro-inflammatory Cytokine | Downregulated |

| IL6 | Interleukin 6 | Pro-inflammatory Cytokine | Downregulated |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammation | Downregulated |

| PPARA | Peroxisome Proliferator-Activated Receptor Alpha | Nuclear Receptor | Upregulated |

| HMOX1 | Heme Oxygenase 1 | Antioxidant Response | Upregulated |

| CCL2 | C-C Motif Chemokine Ligand 2 | Chemokine | Downregulated |

Lipidomic Characterization of Cellular and Organismal Changes

As a lipid molecule itself, this compound is expected to significantly influence the lipidome. Lipidomics, a specialized branch of metabolomics, uses advanced liquid chromatography-mass spectrometry (LC-MS) to quantify hundreds of distinct lipid species. This approach is critical for understanding how this compound affects the broader network of lipid mediators and structural lipids.

Research has demonstrated that this compound can modulate the "endocannabinoid tone" by altering the levels of other N-acylethanolamines and endocannabinoids. For instance, by potentially competing for or indirectly regulating hydrolytic enzymes like FAAH or NAAA, this compound can lead to an increase in the levels of related anti-inflammatory lipids such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). This phenomenon is often described as an "entourage effect." Furthermore, lipidomic analysis has revealed broader changes in other lipid classes, including ceramides, sphingomyelins, and phospholipids (B1166683), suggesting that this compound may influence membrane composition and ceramide-mediated signaling pathways.

Table 4: Lipidome Modifications Following this compound Exposure

This table details changes in the levels of key lipid species and classes, illustrating the broad impact of this compound on the cellular lipid network.

| Lipid Class | Specific Lipid Species | Observed Change in Levels | Potential Biological Implication |

| N-Acylethanolamines (NAEs) | Palmitoylethanolamide (PEA) | Increase | Enhanced anti-inflammatory signaling |

| N-Acylethanolamines (NAEs) | Oleoylethanolamide (OEA) | Increase | Modulation of satiety and metabolism |

| Endocannabinoids | Anandamide (B1667382) (AEA) | Increase | Enhanced endocannabinoid tone |

| Ceramides | Ceramide (d18:1/16:0) | Decrease | Reduced pro-apoptotic signaling |

| Lysophospholipids | Lysophosphatidylcholine (LPC) | Decrease | Reduced pro-inflammatory signaling |

| Free Fatty Acids | Arachidonic Acid | Decrease | Reduced substrate for prostaglandins |

Integrated Multi-Omics Data Analysis

The ultimate goal of a systems biology approach is to integrate data from all omics layers to build a comprehensive model of a compound's mechanism of action. For this compound, integrated multi-omics analysis connects the dots between changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic function (metabolomics/lipidomics).

Bioinformatic platforms and tools like Ingenuity Pathway Analysis (IPA), Cytoscape, and MetaboAnalyst are used to overlay these diverse datasets. For example, an integrated analysis might reveal that this compound-induced upregulation of the PPARA gene (transcriptomics) leads to increased PPAR-α protein (proteomics), which in turn drives changes in the expression of enzymes involved in fatty acid oxidation, a finding that can be validated by observing shifts in acylcarnitine levels (metabolomics).